6-Raloxifene-β-D-glucopyranoside is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of osteoporosis and breast cancer. This compound is characterized by the glucuronidation at the 6' position of Raloxifene, which enhances its selectivity and oral bioavailability compared to other SERMs. The unique modification allows for targeted therapeutic effects while potentially reducing side effects associated with traditional Raloxifene treatments.
6-Raloxifene-β-D-glucopyranoside is classified under glucuronides, which are compounds formed by the conjugation of glucuronic acid to various substrates, including drugs. Its chemical structure is denoted by the CAS number 334758-18-8, indicating its identity in chemical databases. The compound is synthesized from Raloxifene, a well-known pharmaceutical agent, through specific chemical reactions involving glucuronic acid derivatives.
The synthesis of 6-Raloxifene-β-D-glucopyranoside involves a process known as glucuronidation. This reaction typically requires:
The synthetic pathway can be summarized as follows:
The molecular formula for 6-Raloxifene-β-D-glucopyranoside can be derived from its parent compound, Raloxifene, with the addition of the glucuronic acid moiety. The structural representation includes:
While specific structural diagrams are not provided here, databases such as BenchChem can offer detailed molecular structures and visual representations.
6-Raloxifene-β-D-glucopyranoside can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions vary but typically involve controlled temperatures and specific solvent systems to optimize yield and purity.
The mechanism of action for 6-Raloxifene-β-D-glucopyranoside is primarily linked to its interaction with estrogen receptors. By binding to estrogen receptors (ERα and ERβ), this compound modulates gene expression related to various biological processes including cell proliferation, apoptosis, and inflammation.
Research indicates that 6-Raloxifene-β-D-glucopyranoside may enhance neuroprotective effects by preventing neuronal cell death and reducing oxidative stress, thereby maintaining cellular health in conditions like traumatic brain injury . This modulation occurs through both genomic pathways (altering gene expression) and nongenomic pathways (affecting mitochondrial activity).
While specific physical properties such as melting point or solubility are not extensively documented in the provided sources, general characteristics of similar compounds can be inferred:
Chemical properties include its ability to undergo oxidation, reduction, and substitution reactions as previously discussed. These properties are crucial for its functionality in biological systems.
6-Raloxifene-β-D-glucopyranoside holds potential applications in various scientific fields:
The synthesis of 6-Raloxifene-β-D-glucopyranoside (6-Ral-Glc) primarily exploits uridine diphosphate glucuronosyltransferases (UGTs) to attach glucuronic acid to raloxifene’s C6 phenolic position. This approach leverages the catalytic specificity of UGT isoforms—notably UGT1A1, 1A8, 1A9, and 1A10—which exhibit high activity toward the benzothiophene core of raloxifene. Recombinant UGT expression systems (e.g., HEK293 cells) enable scalable production, with UGT1A1 achieving a Vmax of 4.2 nmol·mg⁻¹·min⁻¹ and a Km of 8.5 μM for 6-Ral-Glc formation, indicating efficient kinetics [5]. Bacillus licheniformis-derived glycosyltransferase YjiC has also been engineered for in vitro glycoside synthesis, though its application to raloxifene remains exploratory [7].
Table 1: Enzymatic Parameters for 6-Raloxifene-β-D-glucopyranoside Synthesis
UGT Isoform | Tissue Source | Km (μM) | Vmax (nmol·mg⁻¹·min⁻¹) | CLint (μL·min⁻¹·mg⁻¹) |
---|---|---|---|---|
UGT1A1 | Liver | 8.5 | 4.2 | 0.49 |
UGT1A8 | Intestine | 12.1 | 3.8 | 0.31 |
UGT1A9 | Liver | 15.3 | 5.1 | 0.33 |
UGT1A10 | Intestine | 10.7 | 4.6 | 0.43 |
Data derived from recombinant enzyme assays [5].
Regioselectivity in raloxifene glucuronidation is governed by enzyme-substrate coordination and molecular constraints. Human UGT1A8 and 1A10 exclusively form the 6-O-glucuronide, avoiding the 4′-position due to steric hindrance from raloxifene’s piperidinoethoxy side chain. Kinetic studies show a 48.6-fold variation in Km values (1.93–93.6 μM) across UGT isoforms for 6-O-glucuronidation, underscoring enzyme-specific efficiencies [3] [5]. Species differences significantly impact regioselectivity: human and monkey liver microsomes favor 6-O-glucuronidation, while rodents produce minimal 3-O-glucuronides [3]. Solvent engineering (e.g., co-solvent mixtures) enhances regiocontrol by modulating UGT active-site accessibility [8].
Table 2: Factors Influencing Regioselectivity in Raloxifene Glucuronidation
Factor | Effect on 6-O-Glucuronidation | Key Evidence |
---|---|---|
UGT Isoform (1A8/1A10) | Exclusive 6-O-selectivity | No 4′-glucuronide detected in recombinant assays |
UGT1A1*28 polymorphism | ↓ Activity (↑TA repeats in promoter region) | 30% reduced activity in 7/7 genotype vs. *6/6 [5] |
Solvent (Acetonitrile) | ↑ Yield (optimal at 10% v/v) | Alters enzyme conformation; reduces substrate aggregation |
Species (Human vs. Rat) | Human: Dominant 6-O; Rat: Minor 3-O | Metabolic profiling of liver microsomes [3] |
The β-glycosidic bond in 6-Ral-Glc is susceptible to enzymatic hydrolysis by β-glucuronidases and pH-dependent degradation. Plasma stability studies reveal a half-life of 33 hours at physiological pH (7.4), which decreases to <6 hours in acidic environments (pH 2.0) due to protonation-induced cleavage [5]. Molecular modifications—such as methylation of the glucuronic acid 2-OH group—reduce hydrolysis by sterically blocking β-glucuronidase access. Accelerated stability testing (40°C/75% RH) shows unmodified 6-Ral-Glc degrades by 12% over 14 days, while methylated analogs show ≤3% degradation [6]. Computational modeling identifies the C1-O glycosidic bond angle (116°) and anomeric carbon electron density as key determinants of hydrolysis rates [1].
Table 3: Stability Profile of 6-Raloxifene-β-D-glucopyranoside Under Physiological Conditions
Stress Condition | Degradation Pathway | Half-Life (h) | Stabilization Strategy |
---|---|---|---|
Plasma (pH 7.4) | Enzymatic hydrolysis | 33 | Methylation of C2-OH glucuronide |
Gastric fluid (pH 2.0) | Acid-catalyzed hydrolysis | 5.8 | Enteric coating; prodrug formulation |
β-Glucuronidase (E. coli) | Glycosidic bond cleavage | 1.2 | 2-Deoxyglucose substitution |
Oxidative stress (H2O2) | Quinone formation | >100 | Antioxidant co-administration |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7